3-Phenylpropyl phenylacetate

Description

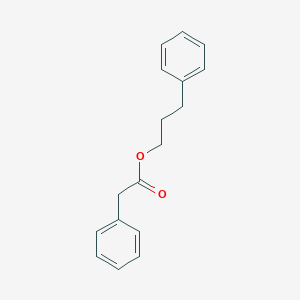

3-Phenylpropyl phenylacetate is an aromatic ester compound formed by the esterification of phenylacetic acid with 3-phenylpropanol. Its chemical structure comprises a phenylacetate group linked to a 3-phenylpropyl chain. Key identifiers include:

- CAS Registry Numbers: 122-74-7 (primary) and 204-571-9 .

- Molecular Formula: C₁₇H₁₈O₂.

- Molecular Weight: 254.32 g/mol (calculated).

Applications: Primarily used as a flavoring and fragrance agent in food, cosmetics, and tobacco products. It is listed in patents alongside other esters like phenethyl phenylacetate, highlighting its role in creating sweet, floral, or fruity notes .

Properties

CAS No. |

122-44-1 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

3-phenylpropyl 2-phenylacetate |

InChI |

InChI=1S/C17H18O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |

InChI Key |

KBXZBPLAQDTVAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |

Other CAS No. |

122-44-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- Ester Group : Substitution of the phenylacetate group with smaller acyl chains (e.g., acetate, isobutyrate) reduces molecular weight and alters volatility, impacting scent profiles.

- Alcohol Moiety : Replacing the 3-phenylpropyl group with phenethyl (C₆H₅CH₂CH₂–) or allyl (CH₂=CHCH₂–) groups modifies solubility and metabolic pathways .

Applications: this compound and phenethyl phenylacetate are preferred in high-end perfumery for their long-lasting floral notes. 3-Phenylpropyl isobutyrate and acetate are common in food flavorings due to their lighter, fruitier aromas .

Safety and Metabolism: Allyl phenylacetate is associated with skin irritation, likely due to allyl alcohol impurities .

Q & A

Q. How should clinical trial protocols for phenylacetate derivatives adapt findings from nonclinical safety data?

- Phase 2a trials for hepatic encephalopathy used 20 g/day L-ornithine phenylacetate infused over 24 hours, guided by toxicology studies showing no clastogenic effects ≤50 mg/kg . Inclusion of ammonia level thresholds (≥100 µmol/L) and neurophysiological endpoints (e.g., motor evoked potentials) ensures translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.